4-methoxy-N-{[5-(methylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide
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Overview
Description
4-methoxy-N-{[5-(methylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group, a methylsulfanyl group, and a trifluoromethylphenyl group
Preparation Methods
The synthesis of 4-methoxy-N-{[5-(methylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Attachment of the Benzamide Core: The benzamide core can be attached through an amide coupling reaction using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Methoxy and Methylsulfanyl Substitutions: The methoxy and methylsulfanyl groups can be introduced via nucleophilic substitution reactions using appropriate methoxy and methylsulfanyl precursors.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
4-methoxy-N-{[5-(methylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) or iron powder.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) in DMF (dimethylformamide).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate).
Scientific Research Applications
4-methoxy-N-{[5-(methylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features, which may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used as a probe in biological studies to understand its interaction with enzymes, receptors, and other biomolecules.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{[5-(methylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group and the triazole ring are known to enhance binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives and triazole-containing molecules. Compared to these compounds, 4-methoxy-N-{[5-(methylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties.
List of Similar Compounds
- 4-methoxy-N-[[5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
- 4-methoxy-N-[[5-methylsulfanyl-4-[4-chlorophenyl]-1,2,4-triazol-3-yl]methyl]benzamide
- 4-methoxy-N-[[5-methylsulfanyl-4-[4-methylphenyl]-1,2,4-triazol-3-yl]methyl]benzamide
These similar compounds can be compared based on their structural features, reactivity, and biological activities to highlight the uniqueness of this compound.
Properties
IUPAC Name |
4-methoxy-N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2S/c1-28-15-9-3-12(4-10-15)17(27)23-11-16-24-25-18(29-2)26(16)14-7-5-13(6-8-14)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGGTHODWTWZQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)C(F)(F)F)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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